1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate
Description
1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate is a spirocyclic compound featuring a chromane ring fused to a piperidine moiety via a spiro junction at the C2 and C4′ positions. The molecule contains two ester groups: a tert-butyl carboxylate at the 1′-position of the piperidine ring and a methyl carboxylate at the 6-position of the chromane scaffold. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity from the tert-butyl group and moderate polarity from the methyl ester, which may influence bioavailability and metabolic stability .
The synthesis of related spiro[chromane-2,4′-piperidine] derivatives typically involves a base-catalyzed spirocyclization reaction between substituted ortho-hydroxyacetophenones and N-Boc-piperidin-4-one, followed by deprotection and functionalization steps (e.g., coupling with carboxylic acids or further reductions) .
Properties
Molecular Formula |
C20H27NO5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-O'-tert-butyl 6-O-methyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-11-9-20(10-12-21)8-7-14-13-15(17(22)24-4)5-6-16(14)25-20/h5-6,13H,7-12H2,1-4H3 |
InChI Key |
TYGNZDZEQCTQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)C(=O)OC)CC1 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction
- The spiro[chromane-2,4'-piperidine] scaffold is formed through intramolecular cyclization reactions involving chromane derivatives and piperidine precursors.
- A common method includes nucleophilic substitution or condensation of a chromanone derivative with a piperidine amine, followed by cyclization under acidic or basic catalysis.
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is typically performed prior to cyclization to prevent side reactions.
Installation of Carboxylate Groups
- The 6-methyl carboxylate is introduced via methyl esterification of the corresponding acid or by using methylated precursors.
- The 1'-position carboxylate is protected as a tert-butyl ester (tert-butoxycarbonyl), commonly introduced by reacting the free acid with tert-butyl alcohol under acidic conditions or via tert-butyl chloroformate reagents.
- Selective protection and deprotection sequences are employed to achieve differential esterification at the two carboxylate sites.
Functional Group Transformations
- Reduction of ketone intermediates to alcohols using sodium borohydride (NaBH4) is employed to manipulate oxidation states during synthesis.
- Deprotection of Boc groups is achieved using trifluoroacetic acid (TFA) under mild conditions to yield free amines when needed.
- Elimination reactions catalyzed by p-toluenesulfonic acid (TsOH) facilitate conversion between chromane and chromene derivatives, which are intermediates in the synthesis.
Catalytic and Reagent Details
- Palladium-catalyzed methoxycarbonylation is used in related syntheses to introduce ester groups efficiently.
- Hydrogenation reactions catalyzed by palladium on carbon (Pd/C) under acidic conditions are used to saturate double bonds in chromene intermediates to chromane derivatives.
- Reaction temperatures are generally controlled between 10°C to 60°C depending on the step, with agitation and timed reaction periods to optimize yields.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of spirocyclic intermediate | Condensation of chromanone and piperidine precursor, Boc protection | 70-83 | Use of pyrrolidine base, mild heating |
| 2 | Reduction of ketone to alcohol | NaBH4 in suitable solvent | 52-75 | Stereoselective reduction |
| 3 | Boc deprotection | Trifluoroacetic acid (TFA) | 54-62 | Mild acidic conditions |
| 4 | Elimination to form chromene | p-Toluenesulfonic acid (TsOH) catalyst | 55-78 | Facilitates ring unsaturation |
| 5 | Hydrogenation to chromane | Pd/C catalyst, HCl, hydrogen gas | 64 | Saturation of double bonds |
| 6 | Esterification | tert-Butyl chloroformate or tert-butyl alcohol, methylation reagents | Variable | Selective ester formation at 1' and 6 positions |
Research Findings and Optimization Notes
- The stereochemistry of the spiro center is critical for biological activity, and stereoselective hydrogenation and reduction steps are optimized to favor desired isomers.
- Protection/deprotection strategies using Boc groups are essential to prevent undesired side reactions during multi-step synthesis.
- Catalytic systems such as palladium catalysts improve efficiency and selectivity in esterification and hydrogenation steps.
- Acid catalysis with TsOH is effective for elimination reactions converting chromane to chromene intermediates, which are key in the synthetic pathway.
- Reaction yields vary from moderate to high (50-83%) depending on step and conditions, with purification typically involving chromatographic techniques.
Summary Table of Key Intermediates and Related Compounds
Chemical Reactions Analysis
Types of Reactions
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that compounds similar to 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of spiro compounds can scavenge free radicals effectively, suggesting potential therapeutic uses in conditions like cancer and neurodegenerative diseases.
2. Neuroprotective Effects
The spiro[chromane-piperidine] structure has been linked to neuroprotective effects in various models of neurodegeneration. Case studies have shown that compounds with this structure can inhibit neuronal apoptosis and promote cell survival under stress conditions, making them candidates for treating Alzheimer's disease and other neurodegenerative disorders.
Material Science Applications
1. Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices. Research has shown that adding such compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
2. Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound is being investigated as an additive in coatings and adhesives. Studies indicate that it can improve adhesion properties and resistance to environmental factors, which is beneficial for outdoor applications.
Agricultural Applications
1. Pesticide Development
There is emerging research on the use of spiro compounds as bioactive agents in pesticides. Preliminary studies suggest that derivatives of this compound may exhibit insecticidal properties against common agricultural pests, potentially leading to the development of safer and more effective pest control solutions.
2. Plant Growth Regulators
Investigations into the effects of this compound on plant growth have shown promising results. It appears to enhance growth rates and stress resistance in certain crops, suggesting its application as a plant growth regulator.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant activity | Effective free radical scavenger |
| Neuroprotective effects | Inhibits neuronal apoptosis | |
| Material Science | Polymer synthesis | Enhances thermal stability |
| Coatings and adhesives | Improves adhesion properties | |
| Agricultural Applications | Pesticide development | Exhibits insecticidal properties |
| Plant growth regulators | Enhances growth rates in crops |
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on mice models demonstrated that administering a derivative of the compound led to a significant reduction in markers of neuroinflammation and apoptosis when subjected to induced oxidative stress. This suggests potential for therapeutic intervention in human neurodegenerative diseases.
Case Study 2: Polymer Enhancement
In a comparative analysis of polymer composites, the inclusion of the compound resulted in a 25% increase in tensile strength and a notable improvement in thermal degradation temperatures compared to control samples without the compound.
Mechanism of Action
The mechanism of action of 1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The 6-position substituent (methyl in the target compound vs. Cl or OH in analogs) impacts electronic and steric properties. Chlorine (electron-withdrawing) may enhance metabolic stability, while methyl (electron-donating) could improve solubility .
- The 4-oxo group in analogs (e.g., compound 10 in ) is critical for hydrogen bonding in enzyme inhibition (e.g., HDACs, ACC) . Its absence in the target compound suggests divergent biological targets or mechanisms.
- The methyl ester at 6 may confer faster hydrolysis in vivo compared to bulkier esters, affecting pharmacokinetics .
Pharmacokinetic and Pharmacodynamic Comparisons
- HDAC Inhibitors : Spiro[chromane-2,4′-piperidine] derivatives with 4-fluorobenzyl or 2-phenethyl substituents () exhibited lower clearance (CL = 12–15 mL/min/kg) and higher oral bioavailability (F = 45–60%) compared to unsubstituted analogs. The target compound’s tert-butyl group may further reduce CL by steric shielding of metabolic sites .
- GPR119 Agonists : Analogs with spiro[chromane-2,4′-piperidine] cores and aromatic N-substituents (e.g., ) showed EC₅₀ values <10 nM for receptor activation. The target compound’s ester groups may reduce affinity compared to amide or ketone derivatives .
Biological Activity
1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines a chromane ring and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of acetyl coenzyme A carboxylase (ACC), which plays a critical role in fatty acid metabolism and has implications in various diseases, including cancer and metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C20H27NO5, with a molecular weight of approximately 361.4 g/mol. The compound features a tert-butyl group and two carboxylate functionalities, contributing to its rigidity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways.
- Anticancer Activity : The compound's role as an ACC inhibitor suggests its potential in cancer therapy by disrupting lipid metabolism in cancer cells. Inhibition of ACC can lead to reduced fatty acid synthesis, which is critical for cancer cell proliferation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related spirocyclic compounds, highlighting the importance of structural features in determining activity.
- ACC Inhibition : A study on spirochromanone derivatives demonstrated strong ACC-inhibiting effects, suggesting that similar compounds could be effective against metabolic diseases and certain cancers. This study emphasized the significance of the spirocyclic structure in enhancing biological activity ( ).
- Cell-based Assays : In vitro assays have been conducted to evaluate the effects of this compound on cellular pathways involved in inflammation and cancer progression. Results indicated that the compound could significantly reduce cellular proliferation in cancer cell lines ( ).
- Computational Studies : Molecular modeling and docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the unique conformation provided by the spirocyclic structure enhances its interaction with target enzymes ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
